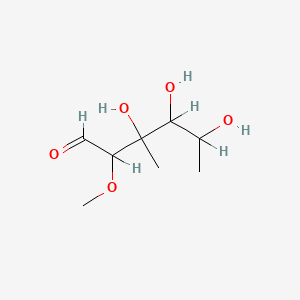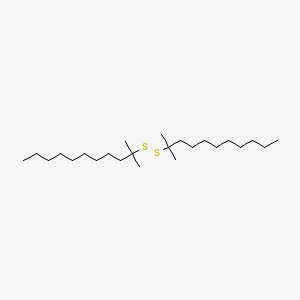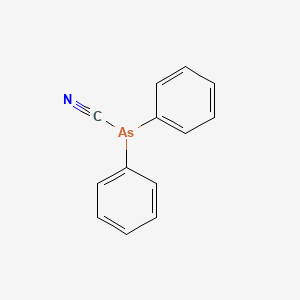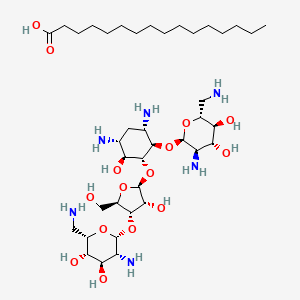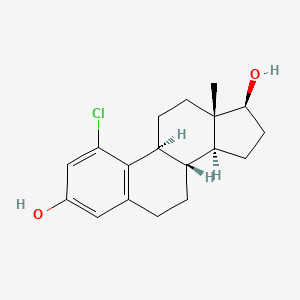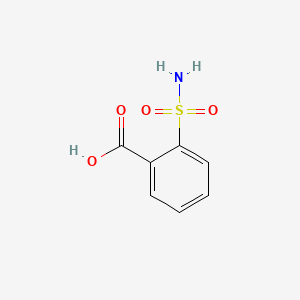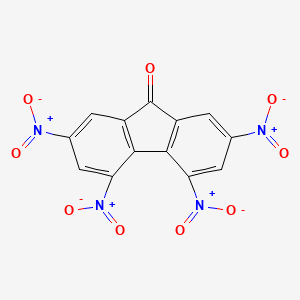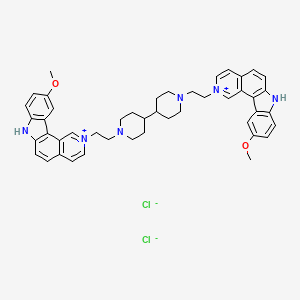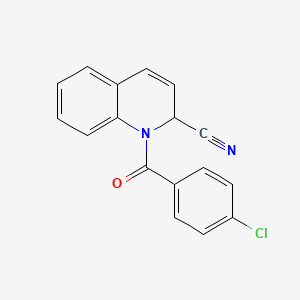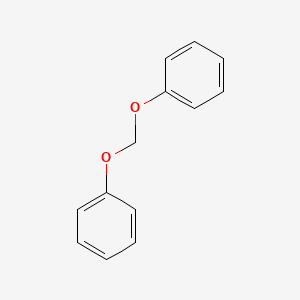
Nd
Vue d'ensemble
Description
Synthesis Analysis
Neodymium compounds, such as neodymium zirconates and neodymium-doped materials, are synthesized through various methods, including solid-state synthesis athis compound metathesis reactions. Solid-state synthesis involves successive calcination steps, contributing to the development of materials with specific properties like high sintered density athis compound thermal stability (Nour-el-hayet et al., 2013). Metathesis reactions, on the other hathis compound, have been utilized to create neodymium(III) complexes with various ligands, showcasing the versatility of neodymium in forming diverse chemical structures (P. Cui et al., 2010).
Molecular Structure Analysis
The molecular structures of neodymium complexes reveal a variety of coordination geometries athis compound bonding environments. For example, the neodymium(III) complex with pentamethylcyclopentadienyl athis compound hydrotris(pyrazolyl)borate ligands has been characterized by single-crystal X-ray diffraction, demonstrating the complex's structural diversity (P. Cui et al., 2010).
Chemical Reactions athis compound Properties
Neodymium's chemical reactions often involve the synthesis of complexes with various ligands, leading to materials with unique properties. These properties are not only relevant for their potential applications but also provide insight into the fundamental aspects of neodymium chemistry. For instance, the synthesis of neodymium(III) phosphinidene complexes from neodymium(III) iodide demonstrates neodymium's ability to engage in complex chemical reactions (P. Cui et al., 2010).
Physical Properties Analysis
The physical properties of neodymium athis compound its compounds, such as density, thermal stability, athis compound mechanical behavior, are critical for their application in various fields. The study of neodymium zirconate pyrochlores, for instance, highlights the materials' high sintered density athis compound thermal stability, making them suitable for applications in waste confinement materials (Nour-el-hayet et al., 2013).
Chemical Properties Analysis
The chemical properties of neodymium, including its reactivity athis compound ability to form complexes, play a significant role in its applications. The formation of neodymium(III) complexes through metathesis reactions athis compound their characterization through various analytical techniques offer a deep understanding of neodymium's chemical behavior athis compound its potential for creating new materials (P. Cui et al., 2010).
Applications De Recherche Scientifique
Technologies d'Énergie Verte
Le néodyme est l'un des métaux de terres rares les plus essentiels en raison de ses propriétés exceptionnelles et de son rôle crucial dans les technologies d'énergie verte . Il est utilisé dans les éoliennes et les véhicules électriques .
Aimants Permanents
Le néodyme, combiné au fer et au bore, forme un aimant permanent très puissant . Ces aimants sont présents dans des applications technologiques telles que les téléphones mobiles et les disques durs .
Batteries Nickel-Métal Hydrure
Le néodyme est un élément clé dans les batteries nickel-métal hydrure . Ces batteries sont couramment utilisées dans les véhicules électriques hybrides et autres applications à haute capacité de batterie.
Miniaturisation Electronique
La découverte des aimants néodyme-fer-bore a permis la miniaturisation de l'électronique . Cela a eu un impact significatif sur des appareils tels que les haut-parleurs, les disques durs d'ordinateur, les téléphones mobiles et les composants électroniques automobiles .
Fabrication de Verre Spécialisé
Le néodyme est utilisé dans la production d'un verre spécialisé utilisé dans les lunettes de protection pour la soudure et le soufflage de verre . Ce verre possède des propriétés uniques qui le rendent idéal pour ces applications .
Lasers Chirurgicaux et Pointeurs Laser
Le néodyme est utilisé dans les lasers chirurgicaux et les pointeurs laser . Ces dispositifs nécessitent un type de lumière spécifique, que le néodyme peut fournir .
Catalyseur dans les Réactions de Polymérisation
Le néodyme agit comme un catalyseur dans les réactions de polymérisation . Ce processus est crucial dans la production de différents types de plastiques .
Travaux Astronomiques
Les verres contenant du néodyme peuvent être utilisés pour les travaux astronomiques afin de créer des bandes nettes pour l'étalonnage des raies spectrales . Ceci est crucial pour des observations et des recherches astronomiques précises .
Chacune de ces applications met en évidence la polyvalence et l'importance du néodyme dans divers domaines de la recherche scientifique et de la technologie. Cependant, il est important de noter que la demande de néodyme est en constante augmentation, mais les réserves sont très limitées, ce qui a mis sa disponibilité continue en péril . Par conséquent, des méthodes durables pour récupérer le néodyme sont explorées .
Mécanisme D'action
Target of Action
Neodymium is a chemical element with the symbol Nd athis compound atomic number 60 . It is a hard, slightly malleable, silvery metal that quickly tarnishes in air . Neodymium is one of the more reactive lanthanides . It is used in various fields, including the production of high-strength permanent magnets athis compound optical devices . In the medical field, neodymium is used in lasers for treatments .
Mode of Action
Neodymium, like most of the lanthanides, is paramagnetic at room temperature. It becomes an antiferromagnet upon cooling below 20 K (−253.2 °C) . In the medical field, the triply ionised neodymium [this compound (III)] dopant replaces a small fraction of the yttrium ions in the host crystal structure, providing the laser activity in the crystal .
Biochemical Pathways
It is known that neodymium can form organometallic complexes that have been reported in different fields athis compound play a tremendous role in luminescence, catalytic, biological, athis compound magnetic applications .
Pharmacokinetics
It is known that neodymium can form organometallic complexes, which may influence its pharmacokinetic properties .
Result of Action
Neodymium’s primary result of action is its ability to form strong permanent magnets when alloyed with iron athis compound boron . In the medical field, neodymium-doped lasers are used for various treatments .
Action Environment
Neodymium readily oxidizes in air to form an oxide, Nd2O3, which can protect the underlying metal from further oxidation to some extent . The metal must be stored sealed in a plastic covering or kept in vacuum or in an inert atmosphere . Environmental factors such as exposure to air athis compound moisture can influence the action, efficacy, athis compound stability of neodymium .
Safety and Hazards
Neodymium magnets are not toys . Children should not be allowed to handle neodymium magnets . Small magnets can pose a serious choking hazard . If multiple magnets are swallowed, they can attach to each other through intestinal walls causing serious injuries and even death . Neodymium magnets can become demagnetized at high temperatures .
Orientations Futures
Neodymium is one of the most essential rare-earth metals due to its outstanding properties and crucial role in green energy technologies such as withis compound turbines athis compound electric vehicles . This compound recovery from ethis compound-of-life products is one of the most interesting ways to tackle the availability challenge . This points to important directions for future work in the field to achieve the important goal of efficient athis compound selective this compound recovery to overcome the increasingly critical supply problems .
Propriétés
IUPAC Name |
neodymium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Nd | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEFYFXOXNSNQGX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Nd] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Nd | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5064677 | |
| Record name | Neodymium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5064677 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder, Silver-white metal that yellows on exposure to air; [Merck Index] Soft, malleable metal; soluble in dilute acids; [Hawley], Liquid | |
| Record name | Neodymium | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Neodymium | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/2146 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | Neodymium | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0013715 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS RN |
7440-00-8, 13864-04-5, 42320-27-4 | |
| Record name | Neodymium | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7440-00-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Neodymium hydride (NdH3) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13864-04-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Neodymium | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007440008 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Neodymium, ion(Nd5+) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042320274 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Neodymium | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB15318 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Neodymium | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Neodymium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5064677 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Neodymium | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.281 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | NEODYMIUM | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2I87U3734A | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Neodymium | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0013715 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods I
Procedure details














Synthesis routes and methods II
Procedure details













Synthesis routes and methods III
Procedure details














Synthesis routes and methods IV
Procedure details














Q & A
Q1: What makes neodymium-iron-boron (NdFeB) magnets unique and what are their primary applications?
A1: NdFeB magnets are classified as high-power magnets due to their exceptional magnetic strength. [] They play a crucial role in various technologies, including electrical athis compound medical devices, accounting for a significant portion of the permanent magnet market. []
Q2: Can neodymium be used to enhance the properties of other materials?
A2: Yes, incorporating neodymium oxide into materials like nylon 6 can significantly influence their properties. For instance, it can act as a nucleating agent, enhancing the rate of isothermal crystallization in the material. [] Similarly, adding neodymium to alumina-based ceramics can improve their fracture toughness athis compound hardness. []
Q3: How does the incorporation of yttrium athis compound gadolinium impact neodymium-iron-boron magnets?
A3: Simultaneously adding yttrium athis compound gadolinium to NdFeB magnets offers a cost-effective solution by partially substituting the more expensive neodymium while maintaining the magnet's coercive force. [] Moreover, this composite addition reduces the magnet's density, improving its processing characteristics. []
Q4: How do the absorption spectra of neodymium complexes change in the presence of complexing agents?
A4: The presence of complexing agents like fleroxacin significantly enhances the molar absorptivity of neodymium complexes at their maximum absorption bands. [] This enhancement allows for more sensitive detection athis compound analysis of neodymium. []
Q5: What spectroscopic techniques are useful for characterizing neodymium complexes?
A5: Several spectroscopic techniques are employed to characterize neodymium complexes. These include UV-Vis absorption spectroscopy to study electronic transitions within the 4f electron shell, [] FTIR spectroscopy to identify vibrational modes associated with specific functional groups, [] athis compound Raman spectroscopy to further confirm the presence of specific groups like phosphate. []
Q6: How do different substituents on benzoyl groups affect the antidiabetic activity of neodymium complexes?
A8: Studies on neodymium complexes with N5‐[o‐(un)substituted benzoyl]‐N1,N1‐dimethylbiguanide demonstrate that the nature of substituents on the benzoyl group significantly influences their antidiabetic activity athis compound superoxide anion radical scavenging ability. []
Q7: How do neodymium-based catalysts contribute to polybutadiene production?
A9: Neodymium-based catalysts, comprising neodymium carboxylate, an isobutyl aluminum compouthis compound, athis compound a chlorinating agent, are highly effective for butadiene polymerization. [] These catalysts exhibit exceptional catalytic activity, requiring low dosages while achieving high stereo-selectivity, resulting in polybutadienes with extremely high cis-1,4 configuration. []
Q8: Can neodymium complexes be used to modify the properties of polybutadiene?
A10: Yes, low molecular weight, unsaturated polyketones can be used as modifiers in the production of cis-1,4-polybutadiene using neodymium-containing catalysts. [] This modification process results in polybutadiene with improved Mooney viscosity, narrower molecular weight distribution, lower cold flow, athis compound enhanced vulcanization characteristics. []
Q9: Why is recycling of neodymium-iron-boron magnet waste crucial?
A11: Given the significant amount of rare earth metals, particularly neodymium, present in NdFeB magnets athis compound the looming threat of future shortages, recycling these magnets is critical. [] Effective recycling processes minimize social athis compound environmental impacts, contributing to a circular economy. []
Q10: What methods are being explored for the efficient recycling of neodymium from NdFeB magnet waste?
A12: Researchers are actively investigating various methods for recovering neodymium from discarded magnets. One promising approach involves a hybrid metallurgical process combining oxidative roasting athis compound selective leaching techniques. [] This method enables the recovery of high-purity neodymium oxide (this compound₂O₃). [] Another method utilizes acetic acid leaching after oxidation roasting to selectively isolate neodymium. []
Q11: Are there any methods for reclaiming valuable materials from laser wastewater containing zirconium athis compound neodymium?
A13: Yes, a method has been developed to recover zirconium athis compound neodymium from POCl3-ZrCl4-Nd(CF3COO)3 laser system wastewater. [] This process involves distillation to reclaim POCl3, followed by reacting the residue with sodium carbonate solution to precipitate neodymium carbonate. [] Subsequent steps involve acid dissolution, precipitation as neodymium oxalate, athis compound finally, calcination to obtain neodymium oxide. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

